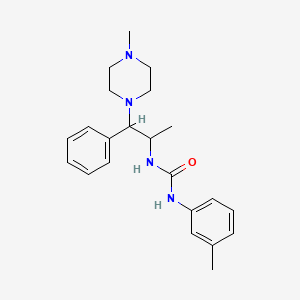
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea, a synthetic compound belonging to the class of urea derivatives, exhibits significant biological activity. This compound features a complex structure that includes a piperazine ring, a phenyl group, and a urea moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is crucial for its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as potential therapeutic agents. The primary applications of this compound are rooted in its interactions with biological targets.
Key Biological Activities
- Antidepressant Effects : Analogous compounds have shown promise in treating depression by modulating neurotransmitter systems.
- Antipsychotic Properties : Interaction studies suggest potential applications in managing psychotic disorders through dopamine receptor antagonism.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties against oxidative stress and neurotoxicity.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. These studies typically assess:
- Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their capacity to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
- Dopamine Receptor Binding : The compound's interaction with dopamine receptors has been studied to understand its potential antipsychotic effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylpiperazine | Contains a piperazine ring | CNS effects | Basic structure for many derivatives |
| m-Tolylurea | Urea derivative with methyl group | Potential herbicide | Simpler structure compared to target compound |
| 2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acid | Piperazine and phenolic structure | Anti-inflammatory properties | More complex due to additional functional groups |
The unique combination of functional groups in this compound distinguishes it from these compounds, particularly concerning its specific biological activities and potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various urea derivatives, including this compound. Results indicated significant reductions in depressive-like behavior in animal models, suggesting its potential as an antidepressant agent.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it effectively reduced cell death and improved neuronal survival rates.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPFTBVPHBACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













